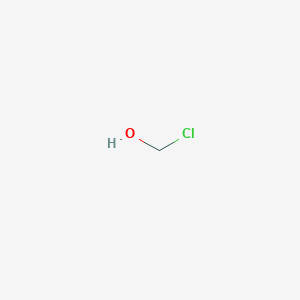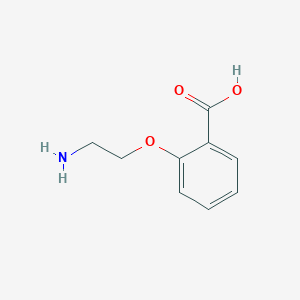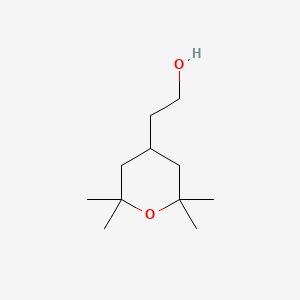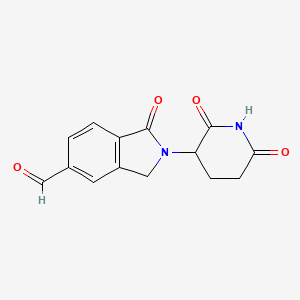
Chloromethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Chloromethanol, also known as chloromethyl alcohol, is an organic compound with the chemical formula CH3ClO. It is a colorless, volatile liquid with a pungent odor. This compound is a member of the halomethanol family and is primarily used as an intermediate in organic synthesis.
準備方法
Synthetic Routes and Reaction Conditions
Chloromethanol can be synthesized through several methods. One common method involves the reaction of methanol with chlorine gas in the presence of a catalyst. This reaction typically occurs at elevated temperatures and results in the formation of this compound and hydrogen chloride as by-products.
Another method involves the reaction of formaldehyde with hydrogen chloride. This reaction is carried out under acidic conditions and produces this compound as the main product.
Industrial Production Methods
In industrial settings, this compound is often produced through the chlorination of methanol. This process involves the reaction of methanol with chlorine gas in the presence of a catalyst, such as iron or copper chloride. The reaction is typically carried out at high temperatures and pressures to maximize yield.
化学反応の分析
Types of Reactions
Chloromethanol undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form formaldehyde and formic acid.
Reduction: It can be reduced to methanol in the presence of reducing agents.
Substitution: this compound can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as ammonia, amines, and thiols can react with this compound under basic or neutral conditions.
Major Products Formed
Oxidation: Formaldehyde and formic acid.
Reduction: Methanol.
Substitution: Various chloromethyl derivatives, depending on the nucleophile used.
科学的研究の応用
Chloromethanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: this compound is used in the study of enzyme-catalyzed reactions and as a reagent in biochemical assays.
Medicine: It is used in the synthesis of certain drugs and as a preservative in some pharmaceutical formulations.
Industry: this compound is used in the production of resins, plastics, and other industrial chemicals.
作用機序
Chloromethanol exerts its effects through various mechanisms, depending on the context of its use. In organic synthesis, it acts as a methylating agent, transferring its chloromethyl group to other molecules. In biological systems, this compound can interact with enzymes and other proteins, affecting their activity and function.
類似化合物との比較
Chloromethanol can be compared to other halomethanols, such as bromomethanol and iodomethanol. While all these compounds share similar chemical properties, this compound is unique in its reactivity and applications. For example, this compound is more commonly used in industrial applications due to its relative stability and availability compared to bromomethanol and iodomethanol.
List of Similar Compounds
- Bromomethanol (CH3BrO)
- Iodomethanol (CH3IO)
- Dithis compound (CH2Cl2O)
This compound’s unique properties and versatility make it a valuable compound in various fields of research and industry.
特性
IUPAC Name |
chloromethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH3ClO/c2-1-3/h3H,1H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCUPGIHTCQJCSI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CH3ClO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40456901 |
Source


|
| Record name | Methanol, chloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40456901 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
66.49 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15454-33-8 |
Source


|
| Record name | Methanol, chloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40456901 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![[(6-Chloropyridin-3-yl)methyl]dimethylamine hydrochloride](/img/structure/B13452773.png)

![3-({3-Iodobicyclo[1.1.1]pentan-1-yl}methyl)-3-methyloxetane](/img/structure/B13452784.png)

![4-Bromo-2-[(4-cyano-2-fluorophenyl)sulfanyl]benzoic acid](/img/structure/B13452806.png)

![ethyl (6S)-5-azaspiro[2.4]heptane-6-carboxylate hydrochloride](/img/structure/B13452812.png)

![Ethyl (3as,6as)-2,5-dibenzyl-6a-(trifluoromethyl)-octahydropyrrolo[3,4-c]pyrrole-3a-carboxylate](/img/structure/B13452820.png)
![5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid hydrochloride](/img/structure/B13452824.png)
![methyl 4-[(1R)-2-amino-1-hydroxyethyl]benzoate hydrochloride](/img/structure/B13452826.png)
![2-[(Aminocarbonyl)amino]-6-ethynylindole-3-carboxamide](/img/structure/B13452834.png)
![1-hydroxypyrrolidine-2,5-dione, 2,5-dioxopyrrolidin-1-yl N-[2-(pyridin-4-yl)ethyl]carbamate](/img/structure/B13452835.png)
![Tert-butyldimethyl[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]silane](/img/structure/B13452836.png)
